4-Methylnonan-4-yl prop-2-enoate
Description
4-Methylnonan-4-yl prop-2-enoate is an acrylic acid ester characterized by a branched alkyl chain (4-methylnonan-4-yl) esterified to the α,β-unsaturated carbonyl group of prop-2-enoic acid (acrylic acid). The branched structure of the 4-methylnonan-4-yl group (C₉H₁₉ with a methyl substituent at the fourth carbon) imparts unique physicochemical properties, such as reduced volatility and increased hydrophobicity compared to linear-chain analogues.
Properties
CAS No. |
920299-10-1 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-methylnonan-4-yl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-8-9-11-13(4,10-6-2)15-12(14)7-3/h7H,3,5-6,8-11H2,1-2,4H3 |
InChI Key |
CEEHJQNGELDLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCC)OC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnonan-4-yl prop-2-enoate can be synthesized through an esterification reaction. The primary method involves the reaction of 4-methylnonan-4-ol with prop-2-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Methylnonan-4-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
4-Methylnonan-4-yl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the manufacture of polymers, resins, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-methylnonan-4-yl prop-2-enoate involves its interaction with various molecular targets and pathways. In ester hydrolysis, the compound is cleaved by esterases, resulting in the formation of 4-methylnonan-4-ol and prop-2-enoic acid. This reaction is crucial in biological systems where esterases play a role in metabolizing ester-containing compounds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Similarities
Prop-2-enoate esters share a common α,β-unsaturated carbonyl backbone, which confers reactivity in polymerization and biological activity. Key structural variations arise from the alcohol moiety, influencing solubility, stability, and functional applications. Below is a comparative analysis of 4-methylnonan-4-yl prop-2-enoate and its analogues:
Table 1: Structural and Functional Comparison of Prop-2-enoate Esters
Key Observations:
Antifungal Activity: Smaller esters like methyl prop-2-enoate exhibit potent antifungal effects (e.g., 99% inhibition of Fusarium culmorum in direct contact) due to higher volatility and bioavailability .
UV Stabilization: Branched esters like IMC (C₁₅H₂₀O₃) and HMS (same structure) function as UV filters, suggesting that this compound may share similar photostability and absorption properties .
Industrial Applications: Linear-chain esters (e.g., decyl acrylate) are used in polymer production, while cyclic variants (e.g., tetrahydrofurfuryl acrylate) are valued for metabolic byproducts . The branched chain of 4-methylnonan-4-yl may improve thermal stability in polymers.
Physicochemical Properties and Stability
The α,β-unsaturated carbonyl group in prop-2-enoate esters makes them prone to Michael addition reactions and polymerization. However, structural modifications alter stability:
- Methyl prop-2-enoate: Highly reactive due to small size; degrades under reflux conditions to form hydroxylated derivatives .
- Branched Esters (e.g., 4-methylnonan-4-yl): Steric hindrance from the branched chain likely reduces hydrolysis and enzymatic degradation, enhancing shelf-life in formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
